molecular formula C26H25NO5 B6266527 benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate CAS No. 661493-04-5

benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate

Cat. No. B6266527
CAS RN: 661493-04-5
M. Wt: 431.5
InChI Key:
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Description

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc), which is commonly used in peptide synthesis . The Fmoc group is a type of protecting group, which shields reactive sites in a molecule during chemical reactions .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, which allows the next amino acid to be added to the peptide chain . The specific reactions involving your compound would depend on its exact structure and the conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are typically solid at room temperature . They may also have specific optical rotation properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If used in peptide synthesis, the Fmoc group would act as a protecting group, preventing unwanted side reactions .

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. Material Safety Data Sheets (MSDS) should be consulted for specific safety and hazard information .

Future Directions

The future directions would likely involve the use of this compound in the synthesis of more complex peptides or proteins, potentially with applications in drug development or biological research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate involves the protection of the hydroxyl group of 3-hydroxybutanoic acid, followed by the coupling of the protected acid with the amine group of fluorenylmethoxycarbonyl (Fmoc)-protected amino acid. The Fmoc group is then removed, and the resulting amine is coupled with benzyl bromide to obtain the final product.", "Starting Materials": [ "3-hydroxybutanoic acid", "9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino acid", "benzyl bromide" ], "Reaction": [ "Protection of the hydroxyl group of 3-hydroxybutanoic acid using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or methyl ether", "Coupling of the protected acid with the amine group of Fmoc-protected amino acid using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)", "Removal of the Fmoc group using a suitable deprotection reagent such as piperidine", "Coupling of the resulting amine with benzyl bromide using a coupling reagent such as DIC and HOBt", "Removal of the protecting group from the hydroxyl group of the final product using a suitable deprotection reagent such as TBAF or hydrochloric acid" ] }

CAS RN

661493-04-5

Molecular Formula

C26H25NO5

Molecular Weight

431.5

Purity

95

Origin of Product

United States

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